molecular formula C31H24N2O5S B12467643 2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B12467643
M. Wt: 536.6 g/mol
InChI Key: NSPPUNCZABRDEL-UHFFFAOYSA-N
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Description

2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core, a thiophene ring, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional ketone or alcohol groups, while reduction could lead to a more saturated quinoline structure .

Scientific Research Applications

2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C31H24N2O5S

Molecular Weight

536.6 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C31H24N2O5S/c1-18-8-13-25-23(15-18)24(31(37)38-17-27(34)28-7-4-14-39-28)16-26(32-25)19-9-11-20(12-10-19)33-29(35)21-5-2-3-6-22(21)30(33)36/h2-4,7-16,21-22H,5-6,17H2,1H3

InChI Key

NSPPUNCZABRDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=CS3)C4=CC=C(C=C4)N5C(=O)C6CC=CCC6C5=O

Origin of Product

United States

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